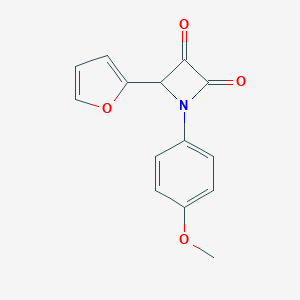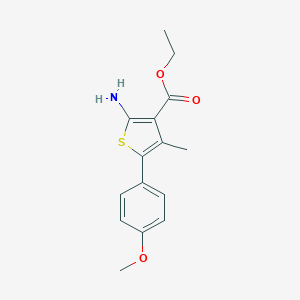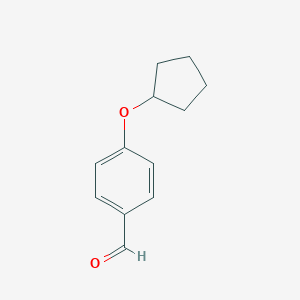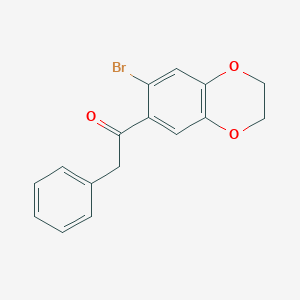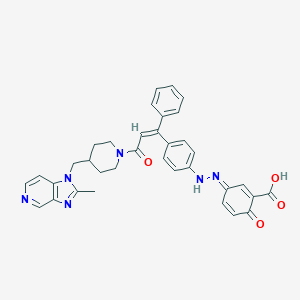
Dersalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dersalazine is a chemical compound that belongs to the class of hydrazones. It has been extensively researched for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Wirkmechanismus
The mechanism of action of dersalazine involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, cell survival, and proliferation. Dersalazine inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor protein, IκBα. This leads to the suppression of pro-inflammatory and pro-survival genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dersalazine has been shown to have a number of biochemical and physiological effects. The compound exhibits potent anti-inflammatory and antioxidant properties, which have been attributed to its ability to inhibit the NF-κB pathway. Dersalazine has also been shown to induce apoptosis in cancer cells, which is likely due to its ability to inhibit the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
Dersalazine has a number of advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its mechanism of action has been well-characterized. Dersalazine has also been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. However, there are also some limitations to using dersalazine in lab experiments. The compound has not yet been tested in clinical trials, and its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are a number of potential future directions for research on dersalazine. One area of interest is the development of new derivatives of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of dersalazine's potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully characterize the toxicity profile of dersalazine and to investigate its potential for use in clinical trials.
Synthesemethoden
The synthesis of dersalazine involves the reaction of hydrazine hydrate with 5-nitro-2-furaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure dersalazine. The synthesis process has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
Dersalazine has been extensively researched for its potential therapeutic applications, particularly in the field of cancer treatment. Preclinical studies have shown that the compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
188913-58-8 |
|---|---|
Produktname |
Dersalazine |
Molekularformel |
C35H32N6O4 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
InChI-Schlüssel |
PYDDRGVUBLLKNK-CMPAXRDWSA-N |
Isomerische SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N/N=C/6\C=CC(=O)C(=C6)C(=O)O)C=CN=C2 |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Kanonische SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)NN=C6C=CC(=O)C(=C6)C(=O)O)C=CN=C2 |
Synonyme |
DERSALAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





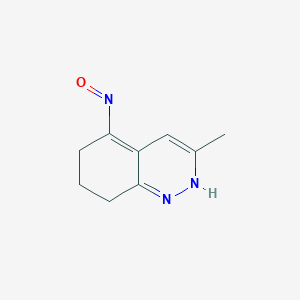
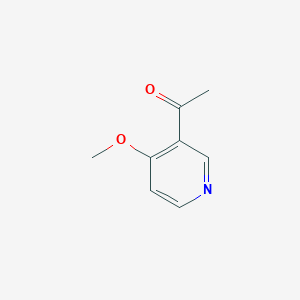
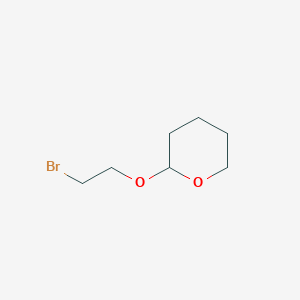
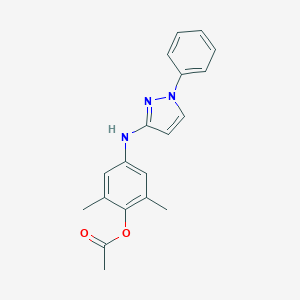
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)

